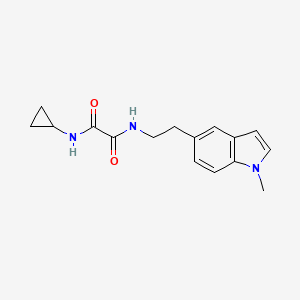

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Descripción

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is an oxalamide derivative characterized by a cyclopropyl group at the N1-position and a 2-(1-methylindol-5-yl)ethyl substituent at the N2-position. Oxalamides are a class of compounds notable for their versatility in molecular design, enabling tailored interactions with biological targets such as taste receptors (e.g., umami agonists) or enzymes involved in metabolism .

Propiedades

IUPAC Name |

N'-cyclopropyl-N-[2-(1-methylindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-19-9-7-12-10-11(2-5-14(12)19)6-8-17-15(20)16(21)18-13-3-4-13/h2,5,7,9-10,13H,3-4,6,8H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHFJTWQLSNCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Oxalamide Scaffold Construction

The oxalamide backbone is typically assembled via condensation reactions between oxalic acid derivatives (e.g., diethyl oxalate, oxalyl chloride) and primary amines. For asymmetric oxalamides like N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, a sequential coupling approach is necessary to avoid statistical mixtures. Retrosynthetically, the molecule can be divided into:

Protecting Group Considerations

To ensure regioselective amidation, temporary protection of one amine group is often employed. Boc (tert-butoxycarbonyl) and acetyl groups are common choices, as demonstrated in the synthesis of phenylalanine-derived HIV-1 CA protein inhibitors. For instance, Boc-protected cyclopropylamine could react with oxalyl chloride, followed by deprotection and subsequent coupling with 2-(1-methyl-1H-indol-5-yl)ethylamine.

Synthetic Methodologies and Reaction Optimization

Stepwise Amidation via Oxalyl Chloride Intermediates

The most reliable method involves converting oxalic acid to its dichloride form, which reacts sequentially with amines.

Monoamide Chloride Formation

Reaction of oxalyl chloride with cyclopropylamine :

$$ \text{ClC(O)C(O)Cl} + \text{C}3\text{H}7\text{N} \rightarrow \text{ClC(O)C(O)NHC}3\text{H}7 + \text{HCl} $$

Conducted in anhydrous dichloromethane at 0–5°C to suppress over-reaction. Excess oxalyl chloride (1.2 equiv) ensures complete conversion.Isolation of the monoamide chloride :

Precipitation in hexane yields a stable intermediate, avoiding chromatography.

Second Amine Coupling

- Reaction with 2-(1-methyl-1H-indol-5-yl)ethylamine :

$$ \text{ClC(O)C(O)NHC}3\text{H}7 + \text{C}{11}\text{H}{14}\text{N}_2 \rightarrow \text{N1-Cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide} + \text{HCl} $$

Conducted in tetrahydrofuran (THF) with triethylamine (2.5 equiv) as a base. Yields range from 75–85% after recrystallization from ethanol.

One-Pot Bis-Amidation Using Diethyl Oxalate

An alternative route employs diethyl oxalate as a milder electrophile:

Catalytic Systems and Solvent Effects

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR : Key signals include:

- Cyclopropyl CH₂: δ 0.5–1.2 ppm (multiplet).

- Indole aromatic protons: δ 7.1–7.8 ppm.

- Amide NH: δ 8.2–8.5 ppm (broad).

- LC-MS : [M+H]⁺ expected at m/z 314.2.

Industrial-Scale Production Considerations

Reaction Scaling

- Continuous flow systems : Minimize exothermic risks during oxalyl chloride reactions.

- In-line quenching : Automated HCl scrubbing prevents equipment corrosion.

Cost Optimization

- Cyclopropylamine sourcing : Prefer in-house synthesis via cyclopropanation of allylamine.

- Solvent recycling : Ethanol recovery via distillation reduces waste.

Análisis De Reacciones Químicas

Types of Reactions

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitro-substituted indole derivatives.

Aplicaciones Científicas De Investigación

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets due to the indole moiety.

Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various biological receptors, potentially modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Oxalamides

*Estimated based on molecular formula.

Key Observations:

Substituent Diversity: The N1-cyclopropyl group in the target compound is unique compared to bulkier aromatic (e.g., benzyl) or heterocyclic (e.g., pyrrolidinyl) substituents in analogs. Cyclopropane’s small size and ring strain may enhance metabolic stability by reducing steric hindrance to enzymatic degradation .

Biological Activity: Umami Agonists: S336 () demonstrates that pyridinyl and benzyl groups enhance binding to the hTAS1R1/hTAS1R3 umami receptor. The target compound’s indole group may offer alternative aromatic interactions but likely lacks direct umami activity due to the absence of pyridine-like motifs . Safety Profile: JECFA No. 1769 and 1770 exhibit high safety margins (NOEL = 100 mg/kg bw/day), attributed to efficient metabolism of oxalamides into non-toxic metabolites. The target compound’s cyclopropyl group may further improve safety by reducing reactive intermediate formation .

Research Findings and Implications

Metabolic and Toxicological Insights

- Metabolism : Oxalamides are typically hydrolyzed to carboxylic acids and amines, with substituents influencing hydrolysis rates. The cyclopropyl group in the target compound may slow degradation compared to bulkier N1 substituents, prolonging bioavailability .

- Toxicity: The high NOEL (100 mg/kg bw/day) for JECFA compounds suggests low toxicity for oxalamides with small aromatic N1 groups. The target compound’s simplified structure may align with this profile .

Structure-Activity Relationships (SAR)

- N1 Position : Aromatic substituents (e.g., benzyl in S336) enhance receptor binding but may increase metabolic liability. Cyclopropane balances steric effects and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.